molecular formula C13H20N2O2 B14623086 N-Cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide CAS No. 57068-77-6

N-Cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B14623086
CAS No.: 57068-77-6
M. Wt: 236.31 g/mol
InChI Key: CVUYHUHTOHGTME-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide typically involves the reaction of cyclopentylamine with 2-methyl-4-methyl-1,3-oxazole-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-Cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-Cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-Cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, while the oxazole ring contributes to its electronic properties, making it a versatile compound for various applications.

Properties

CAS No.

57068-77-6

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-cyclopentyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C13H20N2O2/c1-9(2)12(16)15(11-6-4-5-7-11)13-14-10(3)8-17-13/h8-9,11H,4-7H2,1-3H3

InChI Key

CVUYHUHTOHGTME-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)N(C2CCCC2)C(=O)C(C)C

Origin of Product

United States

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